1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
描述
属性
IUPAC Name |
12-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN6O2S/c1-2-10-29-22(32)21-18(9-15-33-21)30-19(25-26-23(29)30)7-8-20(31)28-13-11-27(12-14-28)17-6-4-3-5-16(17)24/h3-6,9,15H,2,7-8,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLHXGZXCUESQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in neuroprotection, which is a precise target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
Mode of Action
The compound interacts with its targets by inhibiting ER stress and apoptosis . It also inhibits the NF-kB inflammatory pathway . The molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins.
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways results in promising neuroprotective and anti-inflammatory properties.
Pharmacokinetics
Similar compounds, such as para-fluorophenylpiperazine, are metabolized hepatically and excreted renally. The elimination half-life is approximately 6-8 hours.
Result of Action
The compound exhibits significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
相似化合物的比较
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Methodological Insights
- Structural Similarity Analysis: Graph-based comparison methods () highlight that minor substituent changes (e.g., fluorine vs. methoxy) significantly alter bioactivity profiles despite similar core structures .
- Synthetic Routes :
- Piperazine coupling via 3-oxopropyl linkers (as in –7) is a common strategy for these derivatives, ensuring scalability .
常见问题
Q. What synthetic methodologies are commonly employed to synthesize this compound, and what are the critical reaction parameters?
The compound’s synthesis involves multi-step reactions, including:
- Triazolo ring formation : Reacting 5-amino-triazole derivatives with ethyl-2-chloro-3-oxobutanoate in xylene under acidic catalysis (e.g., p-TsOH·H₂O) .
- Piperazine coupling : Introducing the 2-fluorophenylpiperazine moiety via nucleophilic substitution or condensation, often in solvents like ethanol/dioxane .
- Thieno-pyrimidinone assembly : Using eco-friendly catalysts (e.g., cellulose sulfuric acid) under thermal conditions to enhance yield and reduce by-products .
Key Parameters :
Q. Which spectroscopic and analytical techniques are essential for structural characterization?
- 1H/13C NMR : Confirm substituent positions (e.g., fluorophenyl, propyl groups) and proton environments .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and triazole ring vibrations .
- Elemental analysis : Ensure purity (>95%) by matching calculated vs. observed C/H/N ratios .
Table: Key Spectral Benchmarks
| Functional Group | NMR Shift (ppm) | IR Absorption (cm⁻¹) |
|---|---|---|
| Piperazine N–H | 2.8–3.2 (m) | – |
| Thieno C=O | 168–170 (s) | 1680–1700 |
| Fluorophenyl | 7.1–7.4 (m) | 1250 (C–F stretch) |
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays or cell lines?
- Case Example : Antitumor activity may vary between MCF-7 and HepG2 cell lines due to differences in metabolic enzymes or receptor expression .
- Methodological Solutions :
- Standardized assay conditions : Control for pH, serum concentration, and incubation time.
- Orthogonal validation : Use multiple assays (e.g., MTT, apoptosis markers) to confirm activity .
- Mechanistic studies : Perform target engagement assays (e.g., kinase profiling, receptor binding) to identify off-target effects .
Q. What strategies minimize by-products like Imp. B or Imp. C during synthesis?
- Impurity Source : Residual chloro intermediates or incomplete piperazine coupling .
- Optimization Approaches :
-
Chromatographic purification : Use reverse-phase HPLC with C18 columns to isolate the target compound from impurities .
-
Reaction monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation .
-
Process control : Adjust stoichiometry (1:1.05 molar ratio of amine to chloro derivative) to drive reactions to completion .
Table: Common Impurities and Mitigation
Impurity Structure Mitigation Strategy Imp. B 4-Phenylpiperazine analog Increase reaction time for piperazine coupling Imp. C Chlorophenyl derivative Use excess 2-fluorophenylpiperazine
Q. How does the 2-fluorophenylpiperazine moiety influence target selectivity and pharmacokinetics?
- Pharmacodynamic Role : The fluorine atom enhances binding to serotonin/dopamine receptors via hydrophobic interactions and metabolic stability .
- Pharmacokinetic Impact :
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration .
- Metabolic resistance : Fluorine reduces CYP450-mediated oxidation, extending half-life in preclinical models .
- Validation Methods :
- Receptor binding assays : Compare affinity (Ki) for 5-HT₁A/D₂ receptors using radioligand displacement .
- Microsomal stability tests : Measure t½ in human liver microsomes to assess metabolic degradation .
Methodological Guidance for Advanced Studies
Designing experiments to elucidate mechanisms in CNS disorders :
- In vitro : Use SH-SY5Y neuronal cells to assess dopamine receptor modulation via cAMP assays .
- In vivo : Employ rodent models (e.g., forced swim test for antidepressant activity) with dose-ranging studies (1–10 mg/kg) .
- Target profiling : Screen against a panel of 50+ GPCRs/kinases to identify off-target interactions .
Scaling synthesis for preclinical studies :
- Process challenges : Batch consistency, impurity control, and solvent recovery.
- Solutions :
- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., triazolo formation) .
- Quality-by-design (QbD) : Use DOE (design of experiments) to optimize parameters like temperature and catalyst loading .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
